molecular formula C13H20ClNO2 B13384074 Benzyl 3-methyl-2-(methylamino)butanoate;hydrochloride

Benzyl 3-methyl-2-(methylamino)butanoate;hydrochloride

Katalognummer: B13384074
Molekulargewicht: 257.75 g/mol
InChI-Schlüssel: IIOWXLQHGRGBOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride: is a chemical compound with a complex structure that includes a benzyl group, a methylamino group, and a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol, followed by the introduction of the methylamino group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to produce the compound in a consistent and reproducible manner.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium azide or halides can be employed under appropriate conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, methylamino alcohol.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride can be used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

  • Benzyl (1S,3S)-3-(methylamino)cyclobutylcarbamate hydrochloride
  • Methyl 2-(methylamino)butanoate hydrochloride
  • 2-(Methylamino)butane hydrochloride

Uniqueness: Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride stands out due to its specific stereochemistry and the presence of both a benzyl group and a methylamino group. This combination of features allows for unique interactions and applications that are not possible with other similar compounds.

Eigenschaften

Molekularformel

C13H20ClNO2

Molekulargewicht

257.75 g/mol

IUPAC-Name

benzyl 3-methyl-2-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H

InChI-Schlüssel

IIOWXLQHGRGBOA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.